molecular formula C9H6ClNO2 B093630 6-Chloro-1H-indole-2-carboxylic acid CAS No. 16732-75-5

6-Chloro-1H-indole-2-carboxylic acid

Cat. No. B093630
Key on ui cas rn: 16732-75-5
M. Wt: 195.6 g/mol
InChI Key: BKPSJOSKWKTWAG-UHFFFAOYSA-N
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Patent
US09000025B2

Procedure details

6-Chloro-1H-indole-2-carboxylic acid (2.59 g, 13.4 mmol) was dissolved in EtOH (75 mL) and conc. H2SO4 (1 mL) was added. The reaction was heated to 120° C. overnight then submitted to aqueous workup to give the title compound.
Quantity
2.59 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([C:11]([OH:13])=[O:12])[NH:8]2)=[CH:4][CH:3]=1.OS(O)(=O)=O.[CH3:19][CH2:20]O>>[CH2:19]([O:12][C:11]([C:7]1[NH:8][C:9]2[C:5]([CH:6]=1)=[CH:4][CH:3]=[C:2]([Cl:1])[CH:10]=2)=[O:13])[CH3:20]

Inputs

Step One
Name
Quantity
2.59 g
Type
reactant
Smiles
ClC1=CC=C2C=C(NC2=C1)C(=O)O
Name
Quantity
75 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC(=CC=C2C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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